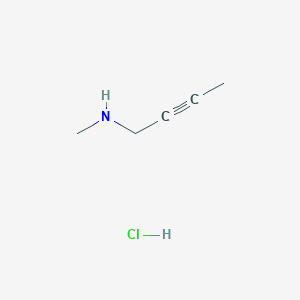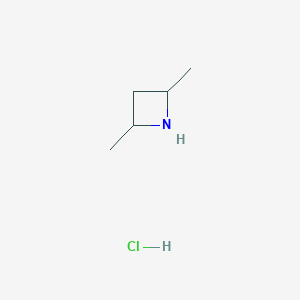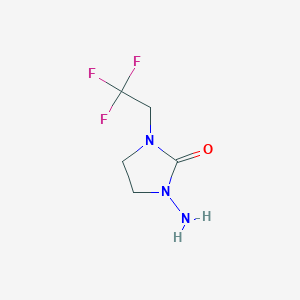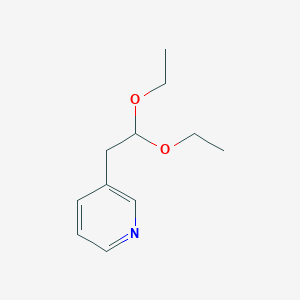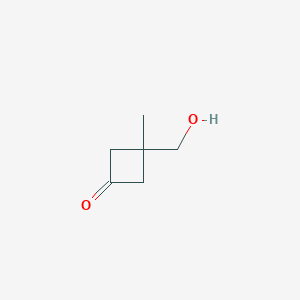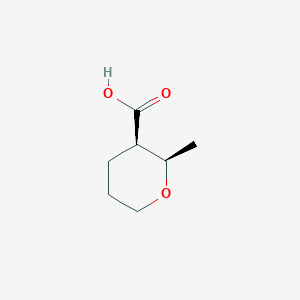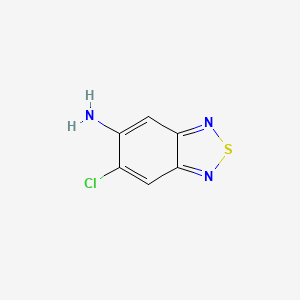
5-Amino-6-chloro-2,1,3-benzothiadiazole
Übersicht
Beschreibung
5-Amino-6-chloro-2,1,3-benzothiadiazole is a chemical compound that inhibits the replication of viruses by binding to their nucleic acids . It is a derivative of 1,2,3-Benzothiadiazole, a bicyclic aromatic chemical composed of a benzene ring that is fused to a 1,2,3-thiadiazole .
Synthesis Analysis
The synthesis of this compound can be achieved through a diazotisation reaction of 2-aminothiophenol or its disulfide with sodium nitrite . An alternative method involves the Herz reaction where anilines are converted to benzothiadiazole . A specific synthesis process involves the addition of 5-chloro-4-amino-2,1,3-benzothiadiazole to phosphorus oxychloride, followed by the addition of 1-acetyl-2-imidazolidinone .Molecular Structure Analysis
The molecule is planar with N-N and S-N distances indicative of multiple bond character . The molecular formula of this compound is C6H4ClN3S .Chemical Reactions Analysis
1,2,3-Benzothiadiazole, the parent compound, is much less nucleophilic than naphthalene and undergoes the standard chemistry of aromatic compounds . Alkylation reactions give exclusively the 3-amino quaternary salt .Physical And Chemical Properties Analysis
The compound is a colorless solid and is soluble in organic solvents . The molecular mass of this compound is 185.63 .Wissenschaftliche Forschungsanwendungen
Pharmacological Properties : One study explores a compound structurally similar to 5-Amino-6-chloro-2,1,3-benzothiadiazole, demonstrating its role as a centrally acting agent with distinct pharmacological properties compared to other myotonolytic drugs. This compound showed potential in muscle relaxation without significant sedative or haemodynamic effects (Sayers, Bürki, & Eichenberger, 1980).
Coordination Chemistry and Crystal Engineering : Another paper presents functionalized 2,1,3-benzothiadiazoles, similar in structure to this compound, for their novel applications in metal coordination chemistry and crystal engineering. These compounds have shown unique properties in forming complexes with metals like zinc and in crystal engineering of organic solids (Bashirov et al., 2014).
Role in Catalysis : A study discusses 4-Amino-2,1,3-benzothiadiazole, a compound similar to this compound, used as a bidentate directing group in palladium-catalyzed C-H activation/functionalization of carboxamides. This research highlights its efficiency and scope in organic synthesis (Reddy, Bisht, Parella, & Babu, 2016).
Antiparasitic Properties : In the context of antiparasitic research, derivatives of benzothiadiazoles, which include this compound, were investigated for their in vitro antiparasitic properties. One study found that certain derivatives showed promising activity against parasites like Leishmania infantum and Trichomonas vaginalis (Delmas et al., 2002).
Photoluminescent Compounds and Light Technology : A comprehensive study on 2,1,3-Benzothiadiazole (BTD) discusses its significance in the field of photoluminescent compounds and applications in light technology. BTD derivatives, including this compound, are important in the development of organic light-emitting diodes, solar cells, and other light-based technologies (Neto, Lapis, Júnior, & Dupont, 2013).
Wirkmechanismus
Mode of Action
It’s known that benzothiadiazole derivatives can undergo various chemical reactions, including palladium-catalyzed c-n coupling , which may influence their interaction with targets.
Biochemical Pathways
Benzothiadiazole derivatives are known to be used as building blocks in the design and synthesis of larger molecules and conductive polymers , suggesting they may interact with a variety of biochemical pathways.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
5-Amino-6-chloro-2,1,3-benzothiadiazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in redox reactions and metabolic pathways. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The interactions between this compound and enzymes often involve binding to the active site or allosteric sites, leading to changes in enzyme conformation and function .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors or epigenetic regulators, resulting in changes in the expression of target genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the specific target and context. For instance, this compound can inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and catalysis. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by factors such as stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, this compound may undergo degradation, leading to the formation of by-products that can influence its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, it can induce toxic or adverse effects, including cellular damage, oxidative stress, and inflammation. Threshold effects have been observed, where the biological response to this compound changes dramatically beyond a certain dosage level .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with distinct biological activities. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression, substrate availability, and cellular redox state .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, efflux, and intracellular trafficking of the compound, influencing its localization and accumulation. The distribution of this compound can vary depending on factors such as tissue type, blood flow, and cellular uptake mechanisms .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through mechanisms such as targeting signals or post-translational modifications. For example, this compound may be directed to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its biological effects .
Eigenschaften
IUPAC Name |
5-chloro-2,1,3-benzothiadiazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGIAUJBFGRFHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NSN=C21)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride](/img/structure/B1383313.png)
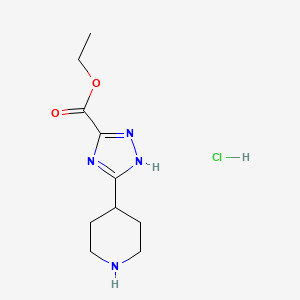

![2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1383316.png)
![3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383318.png)
![3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383319.png)
